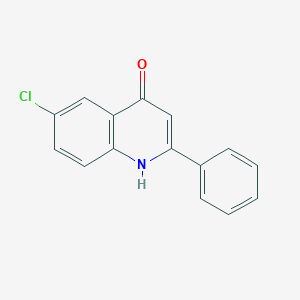

6-Chloro-2-phenylquinolin-4-ol

Descripción general

Descripción

6-Chloro-2-phenylquinolin-4-ol is a heterocyclic aromatic compound with the molecular formula C15H10ClNO. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core with a chlorine atom at the 6th position and a phenyl group at the 2nd position, along with a hydroxyl group at the 4th position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenylquinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and chlorination steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the synthesis process. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, are being explored to make the synthesis more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-phenylquinolin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

6-Chloro-2-phenylquinolin-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-phenylquinolin-4-ol involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. Additionally, the compound may interact with other cellular targets, leading to its diverse biological activities .

Comparación Con Compuestos Similares

Similar Compounds

- 6-Chloro-4-phenylquinolin-2-ol

- 6-Chloro-4-phenyl-1,2-dihydroquinolin-2-one

- 6-Chloro-4-phenyl-2(1H)-quinolinone

Uniqueness

6-Chloro-2-phenylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

6-Chloro-2-phenylquinolin-4-ol is a heterocyclic compound belonging to the quinoline family, characterized by a chlorine atom at the 6th position, a phenyl group at the 2nd position, and a hydroxyl group at the 4th position. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

- Molecular Formula : C15H10ClNO

- Molecular Weight : 255.7 g/mol

- Structure : The compound features a quinoline core structure that is essential for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism of action likely involves the inhibition of essential bacterial enzymes, disrupting cellular processes critical for survival.

Anticancer Properties

This compound has demonstrated notable anticancer activity across multiple cancer cell lines. Studies have reported:

- IC50 Values :

- Against COLO205 (colorectal adenocarcinoma): IC50 = 0.32 μM

- Against H460 (non-small-cell lung cancer): IC50 = 0.89 μM

These values indicate potent antiproliferative effects, making it a candidate for further development as an anticancer agent. The compound's mechanism may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Similar to other quinoline derivatives, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria and cancer cells.

- Apoptosis Induction : The compound has been linked to the induction of apoptosis in tumor cells by downregulating key proteins involved in cell cycle progression.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at position 6 | Anticancer and antimicrobial activities |

| 8-Chloro-2-phenylquinolin-4-ol | Chlorine at position 8 | Anticancer activity reported |

| 4-Anilinoquinoline derivatives | Aniline substitution at position 4 | Broad-spectrum anticancer effects |

Case Studies

- Anticancer Efficacy : A study evaluated various quinoline derivatives, including this compound, for their effects on cancer cell lines. The results indicated that this compound exhibited superior antiproliferative activity compared to others tested.

- Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to tubulin, inhibiting its polymerization and thus preventing mitotic spindle formation during cell division.

Propiedades

IUPAC Name |

6-chloro-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-11-6-7-13-12(8-11)15(18)9-14(17-13)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTGFMIEELHDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920686 | |

| Record name | 6-Chloro-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112182-50-0 | |

| Record name | 6-Chloro-2-phenyl-4-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112182500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-phenylquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.